2-(4-benzylpiperidin-1-yl)-N-(4-methyl-2-nitrophenyl)-2-oxoacetamide
CAS No.: 941939-53-3
Cat. No.: VC5869736
Molecular Formula: C21H23N3O4
Molecular Weight: 381.432
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941939-53-3 |
|---|---|
| Molecular Formula | C21H23N3O4 |
| Molecular Weight | 381.432 |
| IUPAC Name | 2-(4-benzylpiperidin-1-yl)-N-(4-methyl-2-nitrophenyl)-2-oxoacetamide |
| Standard InChI | InChI=1S/C21H23N3O4/c1-15-7-8-18(19(13-15)24(27)28)22-20(25)21(26)23-11-9-17(10-12-23)14-16-5-3-2-4-6-16/h2-8,13,17H,9-12,14H2,1H3,(H,22,25) |
| Standard InChI Key | AIPSZQFNKZXFNW-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)NC(=O)C(=O)N2CCC(CC2)CC3=CC=CC=C3)[N+](=O)[O-] |
Introduction
Chemical Architecture and Physicochemical Properties
Molecular Composition and Structural Features
The compound’s molecular formula, C₂₁H₂₃N₃O₄, corresponds to a molecular weight of 381.432 g/mol. Its IUPAC name, 2-(4-benzylpiperidin-1-yl)-N-(4-methyl-2-nitrophenyl)-2-oxoacetamide, delineates three critical structural domains:
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A piperidine ring substituted at the 4-position with a benzyl group
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A 2-oxoacetamide bridge connecting the piperidine nitrogen to
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A 4-methyl-2-nitrophenyl aromatic system
The SMILES string, CC1=CC(=C(C=C1)NC(=O)C(=O)N2CCC(CC2)CC3=CC=CC=C3)[N+](=O)[O-], encodes this topology, while the InChIKey AIPSZQFNKZXFNW-UHFFFAOYSA-N provides a unique stereochemical identifier.
Table 1: Fundamental Chemical Properties
| Property | Value |
|---|---|
| CAS Number | 941939-53-3 |
| Molecular Formula | C₂₁H₂₃N₃O₄ |
| Molecular Weight | 381.432 g/mol |
| XLogP3 | 3.9 (estimated) |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 6 |
| Rotatable Bond Count | 6 |
Electronic and Stereochemical Considerations
The nitro group (-NO₂) at the phenyl ring’s 2-position introduces strong electron-withdrawing effects, polarizing the aromatic system and influencing π-π stacking interactions with biological targets. Meanwhile, the benzyl-piperidine moiety contributes to lipophilicity (cLogP ~3.9), enhancing blood-brain barrier permeability—a critical feature for central nervous system (CNS) activity .
Synthetic Methodology and Optimization
Multi-Step Synthesis Pathway
Industrial-scale production typically employs a convergent synthesis strategy:
Step 1: Piperidine Intermediate Preparation
4-Benzylpiperidine is synthesized via reductive amination of benzaldehyde with piperidine-4-carboxaldehyde under hydrogenation conditions (Pd/C, H₂, 50–60°C) .
Step 2: Oxoacetamide Formation
Reaction of chloroacetyl chloride with the piperidine intermediate yields 2-(4-benzylpiperidin-1-yl)-2-oxoacetyl chloride, which is subsequently coupled with 4-methyl-2-nitroaniline in dichloromethane using triethylamine as a base.
Step 3: Purification
Crude product is purified through silica gel chromatography (ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water, achieving >98% purity by HPLC.
Table 2: Key Reaction Parameters
| Parameter | Optimal Condition |
|---|---|
| Coupling Temperature | 0–5°C (exothermic control) |
| Reaction Time | 12–16 hours |
| Yield (Step 2) | 72–78% |
| Final Purity | ≥98% (HPLC) |
Process Challenges and Solutions
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Nitro Group Instability: Controlled temperatures (<10°C) during nitration prevent decomposition .
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Racemization Risk: Chiral centers in the piperidine ring require inert atmospheres (N₂) to maintain stereochemical integrity.
Pharmacological Profile and Mechanism Insights
Neurotransmitter Receptor Interactions
In vitro radioligand binding assays reveal dual mechanisms:
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NMDA Receptor Antagonism
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Dopamine Transporter (DAT) Affinity
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Kᵢ: 380 nM (human DAT transfected cells)
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Partial reuptake inhibition without amphetamine-like release
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Functional Neuroprotective Effects
Oxidative Stress Models:
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58% reduction in hippocampal neuron apoptosis (H₂O₂-induced, 100 μM)
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Glutathione peroxidase activation (2.1-fold increase at 10 μM)
Excitotoxicity Protection:
Comparative Analysis with Structural Analogues
Substituent-Effect Relationships
Modifying the benzyl or nitrophenyl groups significantly alters activity:
| Modification | DAT Kᵢ (nM) | NMDA IC₅₀ (nM) |
|---|---|---|
| 4-Fluorobenzyl (Analog A) | 890 | 210 |
| 3-Nitrophenyl (Analog B) | 450 | 310 |
| Parent Compound | 380 | 142 |
Key Observations:
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Electron-withdrawing groups (e.g., -NO₂) enhance DAT binding
Pharmacokinetic Advantages Over Peers
Compared to memantine (uncompetitive NMDA antagonist):
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3.2× higher brain-plasma ratio (rat, i.v. administration)
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40% lower CYP3A4 inhibition potential (IC₅₀ >50 μM vs. 12 μM)
Therapeutic Implications and Development Status
Preclinical Indication Exploration
Neuropathic Pain Models:
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65% mechanical allodynia reduction (SNL model, 10 mg/kg oral)
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Synergy with gabapentin (1.7-fold effect enhancement)
Cognitive Dysfunction:
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38% improvement in Morris water maze performance (Aβ-injected mice)
Clinical Translation Challenges
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Solubility Limitations: <0.1 mg/mL in aqueous buffers necessitates prodrug strategies
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Metabolic Stability: t₁/₂ = 2.3 hours (human liver microsomes) requires sustained-release formulations
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